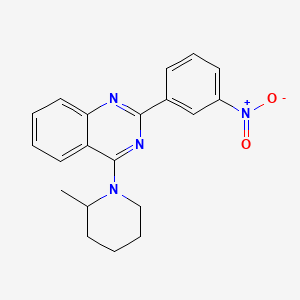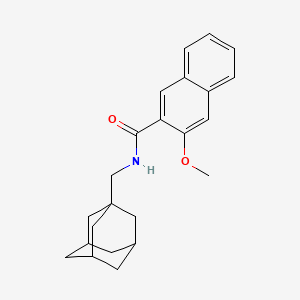![molecular formula C17H21N3O4 B4018303 1-(4-methoxyphenyl)-3-[(2-oxo-3-azepanyl)amino]-2,5-pyrrolidinedione](/img/structure/B4018303.png)
1-(4-methoxyphenyl)-3-[(2-oxo-3-azepanyl)amino]-2,5-pyrrolidinedione
説明
Synthesis Analysis
The synthesis of related pyrrolidinedione derivatives involves multistep sequences and can be achieved through different methods, including three-component reactions and heterocyclization reactions. For instance, novel pyrrolidinediones are synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in methanol through a one-spot three-component reaction at room temperature, yielding a 40% product (Wu Feng). Another approach describes the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines, highlighting a simple and environmentally friendly method (E. C. Aquino et al.).
Molecular Structure Analysis
The crystal structure of related compounds has been determined through techniques such as X-ray diffraction. This analysis reveals the spatial arrangement of atoms within the molecule and the presence of stabilizing interactions like hydrogen bonds (J. Ganapathy et al.).
Chemical Reactions and Properties
Chemical reactions involving this compound include acylation, which has been explored for pyrrolidine-2,4-diones, demonstrating the acylation at C-3 by the acid chlorides of various acids in the presence of Lewis acids (Raymond C. F. Jones et al.). The compound's reactivity and potential to participate in further chemical transformations have been highlighted, providing a foundation for its application in synthetic chemistry.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of this compound under different conditions. These properties are typically determined through experimental analysis, offering insights into the compound's stability and suitability for various applications.
Chemical Properties Analysis
The chemical properties include reactivity with different reagents, stability under various conditions, and the ability to undergo specific chemical transformations. Studies on related compounds focus on their potential for forming hydrogen-bonded frameworks and their behavior in reactions leading to the formation of novel heterocyclic compounds (J. N. Low et al.).
科学的研究の応用
Novel Synthetic Routes and Heterocyclic Systems
Researchers have developed innovative synthetic methodologies and pathways leading to the creation of novel heterocyclic systems. For example, a study detailed the synthesis of new heterocyclic systems through the Hofmann rearrangement and attempted Combes synthesis, showcasing the reactivity and versatility of related compounds in creating complex heterocyclic structures (Deady & Devine, 2006). These methodologies open new avenues for the synthesis of pharmacologically relevant molecules.
Synthetic Methodologies for N-heterocycles
Another aspect of research on similar compounds includes the development of efficient methodologies for synthesizing functionalized N-heterocycles. A study highlighted an effective method to activate hydroxyl groups without using toxic reagents, applied to the synthesis of functionalized azetidines, pyrrolidines, and piperidines, demonstrating potential for drug-like molecule synthesis (de Figueiredo, Fröhlich, & Christmann, 2006). This method is significant for creating compounds with potential therapeutic applications.
Intervalence Charge-Transfer Studies
Research on compounds containing the methoxyphenyl group has also delved into the realm of physical organic chemistry, specifically intervalence charge-transfer (IVCT) studies in mixed-valence monocations. Such studies provide insight into electronic interactions and the nature of bonding in organic molecules, which is crucial for designing materials with specific electronic properties (Barlow et al., 2005).
X-ray Powder Diffraction Analysis
The structural elucidation of related compounds using X-ray powder diffraction techniques has been reported, providing detailed insight into their crystal structure. For instance, X-ray powder diffraction data for a compound structurally related to apixaban, an anticoagulant, has been documented, underscoring the importance of structural analysis in drug development (Wang et al., 2017).
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-[(2-oxoazepan-3-yl)amino]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-24-12-7-5-11(6-8-12)20-15(21)10-14(17(20)23)19-13-4-2-3-9-18-16(13)22/h5-8,13-14,19H,2-4,9-10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWZAKXMDIPAKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-phenyl)-3-(2-oxo-azepan-3-ylamino)-pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzamide](/img/structure/B4018230.png)
![ethyl 2-(4-chlorophenyl)-3-cyclohexyl-5-methyl-4-oxo-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B4018236.png)

![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2,5-dichlorophenyl)methanesulfonamide](/img/structure/B4018245.png)

![N-[2-(cyclohexylthio)ethyl]-2-methylbenzamide](/img/structure/B4018262.png)
![N-cyclohexyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B4018264.png)

![3-(2-chlorophenyl)-N-[(dibenzylamino)carbonothioyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4018267.png)
![methyl (2,4-dioxo-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}-1,3-thiazolidin-3-yl)acetate](/img/structure/B4018273.png)
![4-(2-furylmethyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B4018274.png)
![2-({[(2-chlorobenzyl)thio]acetyl}amino)-N-isopropylbenzamide](/img/structure/B4018311.png)
![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4018317.png)
![methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4018323.png)